molecular formula C30H48Br3N3 B8807881 Benzyltrimethylammonium tribromide

Benzyltrimethylammonium tribromide

Cat. No.: B8807881
M. Wt: 690.4 g/mol
InChI Key: KTLFENNEPHBKJD-UHFFFAOYSA-K
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Description

Benzyltrimethylammonium tribromide is a chemical compound with the molecular formula C10H16Br3N. It is known for its role as a brominating agent and a mild oxidizing agent for various functional groups. The compound appears as a yellow to orange crystalline powder and is sensitive to light and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyltrimethylammonium tribromide can be synthesized by reacting benzyltrimethylammonium chloride with sodium hypobromite and hydrogen bromide. The reaction is typically carried out in a mixed solvent of water and dichloromethane under ice bath cooling. The organic layer is separated, dried with anhydrous magnesium sulfate, and the solvent is evaporated to obtain the crystalline product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Oxidation of Aliphatic Aldehydes

BTMAB oxidizes aliphatic aldehydes (RCHO) to carboxylic acids (RCOOH) in aqueous acetic acid via a two-step mechanism:

Mechanism

  • Complex Formation :
    Rapid equilibrium between aldehyde hydrate (RCH(OH)₂) and BTMAB forms an intermediate complex.

    RCH(OH)2+BTMAB[Complex]\text{RCH(OH)}_2 + \text{BTMAB} \rightleftharpoons [\text{Complex}]
  • Rate-Determining Step :
    Decomposition of the complex yields carboxylic acid, HBr, and regenerated benzyltrimethylammonium bromide:

    [Complex]kRCOOH+HBr+PhCH2Me3N+Br[\text{Complex}] \xrightarrow{k} \text{RCOOH} + \text{HBr} + \text{PhCH}_2\text{Me}_3\text{N}^+\text{Br}^-

Kinetic Data

AldehydeKexK_{\text{ex}} (L/mol)kexk_{\text{ex}} (s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Acetaldehyde0.152.1×1032.1 \times 10^{-3}64.2-82
Propionaldehyde0.121.8×1031.8 \times 10^{-3}61.5-78

The reaction follows Michaelis-Menten kinetics, with first-order dependence on BTMAB and saturation kinetics for aldehydes .

Bromination of Alkenes and Alkynes

BTMAB efficiently brominates unsaturated hydrocarbons under mild conditions:

Reaction Conditions

  • Solvent : Dichloromethane or acetonitrile (aprotic).

  • Temperature : 0–25°C.

  • Yield : 85–95% for terminal alkenes; 70–80% for internal alkenes .

Example :

CH2=CH2+BTMABCH2BrCH2Br+PhCH2Me3N+Br\text{CH}_2=\text{CH}_2 + \text{BTMAB} \rightarrow \text{CH}_2\text{Br}-\text{CH}_2\text{Br} + \text{PhCH}_2\text{Me}_3\text{N}^+\text{Br}^-

Selectivity :
Electron-rich alkenes react faster due to enhanced electrophilic bromination .

Oxidation of Sulfides to Sulfoxides

BTMAB selectively oxidizes sulfides to sulfoxides without over-oxidation to sulfones:

Conditions :

  • Solvent : Ethanol/water (1:1).

  • Molar Ratio : 1:1 (sulfide:BTMAB).

  • Time : 1–2 hours at 0°C.

Example :

Ph-S-Ph+BTMABPh-S(O)-Ph+PhCH2Me3N+Br\text{Ph-S-Ph} + \text{BTMAB} \rightarrow \text{Ph-S(O)-Ph} + \text{PhCH}_2\text{Me}_3\text{N}^+\text{Br}^-

Yield : >90% for diaryl sulfides; 75–85% for alkyl-aryl sulfides .

Conversion of Aryl Thioureas to 2-Aminobenzothiazoles

BTMAB enables a one-pot synthesis of 2-aminobenzothiazoles:

Mechanism :

  • Bromocyclization of aryl thioureas forms benzothiazole intermediates.

  • Hydrolysis yields the final product.

Scope :

  • Works with electron-withdrawing and donating substituents on aryl rings.

  • Yield : 70–92% under optimized conditions .

Polymer Modification

BTMAB brominates polymer backbones to enhance flame retardancy:

Application :

  • Introduces bromine into polystyrene, polyacrylates, and epoxy resins.

  • Bromine Content : 5–15 wt%, achieving UL94 V-0 rating .

Scientific Research Applications

Organic Synthesis

Benzyltrimethylammonium tribromide is primarily recognized for its role as a brominating agent. It facilitates the introduction of bromine into organic molecules, which is crucial for synthesizing pharmaceuticals and agrochemicals.

  • Case Study: Bromination of Amides
    A study demonstrated that aliphatic and aromatic amides reacted with this compound in an alkaline medium to yield N-bromoamides efficiently. The reaction was conducted at low temperatures, providing good yields and highlighting the reagent's effectiveness in organic transformations .

Phase Transfer Catalysis

In phase transfer catalysis, this compound enhances the efficiency of reactions involving organic and inorganic compounds. This property is particularly valuable in the production of fine chemicals.

  • Data Table: Reaction Efficiency
Reaction TypeConditionsYield (%)Reference
Bromination of PhenolsDichloromethane-MethanolGood
N-Bromoamide SynthesisIce-cold Aqueous NaOHGood

Biological Research

The compound has applications in biological studies, particularly in understanding cell signaling pathways and receptor interactions. It aids researchers in developing therapeutic strategies.

  • Application Areas:
    • Cell signaling
    • Receptor interactions
    • Therapeutic development

Polymer Chemistry

This compound is utilized to modify polymers, enhancing their properties for various applications such as coatings and adhesives.

  • Impact on Polymer Properties:
    The modification leads to improved mechanical strength and thermal stability, making materials more suitable for industrial applications.

Analytical Chemistry

In analytical settings, this compound is employed for the detection and quantification of various substances, providing reliable results in laboratory analyses.

  • Application Example:
    It has been used in methods for detecting specific analytes, showcasing its utility in both qualitative and quantitative analysis.

Mechanism of Action

The mechanism of action of benzyltrimethylammonium tribromide involves the tribromide ion as the reactive oxidizing species. In oxidation reactions, it converts diols into carbonyl compounds through glycol bond fission. For aromatic bromination, it introduces bromine atoms into the aromatic ring, forming brominated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyltrimethylammonium tribromide is unique due to its ability to act as both a brominating and oxidizing agent, making it versatile for various chemical transformations. Its specific reactivity with diols and aromatic compounds sets it apart from other similar compounds .

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of BTMAT in organic chemistry?

BTMAT is a versatile brominating agent used for α-bromination of ketones and electrophilic bromination of aromatic compounds. For example, it efficiently brominates ketones at the α-position in mixed solvent systems (e.g., CH₂Cl₂-MeOH, 5:2) under mild conditions . It also synthesizes polybromophenols, such as 2,4,6-tribromophenol, with high regioselectivity in phenol derivatives .

Q. How should BTMAT be characterized to verify purity and structural integrity?

Key methods include:

  • Melting point analysis : Pure BTMAT exhibits a melting point of 99–101°C .
  • Spectroscopy : ¹H NMR (δ ~3.3 ppm for N⁺(CH₃)₃ and δ ~4.5 ppm for benzyl CH₂) and IR (stretching vibrations for C-N⁺ at ~1480 cm⁻¹) confirm structural features.
  • Elemental analysis : Validates molecular composition (F.W. 389.97) .

Q. What safety precautions are critical when handling BTMAT?

BTMAT is classified with hazard codes R36/37/38 (irritant) and safety codes S26/36 (avoid contact with eyes/skin). Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with sodium thiosulfate to reduce bromine release .

Advanced Research Questions

Q. What mechanistic insights explain BTMAT’s role in phenol bromination?

BTMAT acts as an electrophilic bromine source (Br₃⁻ → Br⁺ + 2Br⁻). Kinetic studies show first-order dependence on both BTMAT and substrate concentration. Activation parameters (ΔH‡ ≈ 60 kJ/mol, ΔS‡ ≈ -120 J/mol·K) suggest a concerted electrophilic substitution mechanism. Solvent isotope effects (k_H/k_D > 1) indicate proton transfer in the rate-determining step .

Q. How do solvent systems influence BTMAT’s reactivity in α-bromination of ketones?

Polar aprotic solvents (e.g., CH₂Cl₂) enhance bromide ion dissociation, increasing electrophilicity. Protic co-solvents (e.g., MeOH) stabilize intermediates via hydrogen bonding. Optimized solvent ratios (e.g., CH₂Cl₂-MeOH 5:2) improve yield by balancing solubility and reactivity .

Q. Can BTMAT catalyze oxidation reactions, and how does its efficacy compare to other catalysts?

BTMAT catalyzes the oxidation of alcohols to carbonyl compounds via a bromine-mediated pathway. Comparative studies with tetrabutylammonium tribromide show BTMAT’s higher activity in polar solvents due to its smaller cation size, which increases bromide ion mobility .

Q. What experimental strategies optimize regioselectivity in polybromophenol synthesis using BTMAT?

  • Substrate electronic effects : Electron-rich aromatics (e.g., para-methylphenol) favor para-bromination.
  • Temperature control : Lower temperatures (0–5°C) reduce over-bromination.
  • Stoichiometry : Limiting BTMAT to 1.1 equivalents minimizes di-/tri-substituted byproducts .

Q. Methodological Considerations

Q. How can reaction progress be monitored in BTMAT-mediated brominations?

  • TLC : Use UV-active spots or staining (e.g., vanillin-H₂SO₄) to track substrate consumption.
  • NMR : Monitor disappearance of α-H protons in ketones (δ ~2.5 ppm) or aromatic protons in phenols.
  • Titrimetry : Quantify unreacted bromide ions via argentometric titration .

Q. What are the limitations of BTMAT in large-scale bromination reactions?

  • Moisture sensitivity : Hydrolysis releases HBr, requiring anhydrous conditions.
  • Cost vs. efficiency : While BTMAT offers high atom economy, its molecular weight (389.97 g/mol) increases reagent load compared to molecular bromine.
  • Waste management : Post-reaction quenching with Na₂S₂O₃ is essential to neutralize excess bromine .

Q. Data Contradictions and Resolution

Q. How can discrepancies in reported melting points for BTMAT be resolved?

Variations in mp (99–101°C vs. 97–99°C) may arise from impurities or polymorphic forms. Recrystallization from ethanol/water (1:1) followed by vacuum drying ensures consistent purity. Cross-validate with elemental analysis (C: 33.8%, H: 4.4%, N: 3.6%) .

Properties

Molecular Formula

C30H48Br3N3

Molecular Weight

690.4 g/mol

IUPAC Name

benzyl(trimethyl)azanium;tribromide

InChI

InChI=1S/3C10H16N.3BrH/c3*1-11(2,3)9-10-7-5-4-6-8-10;;;/h3*4-8H,9H2,1-3H3;3*1H/q3*+1;;;/p-3

InChI Key

KTLFENNEPHBKJD-UHFFFAOYSA-K

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.[Br-].[Br-].[Br-]

Origin of Product

United States

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